2-cyano-N-(3-methoxypropyl)acetamide

Description

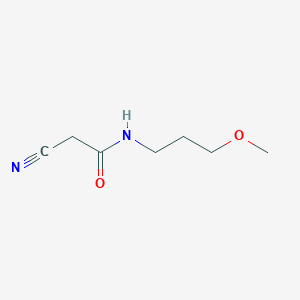

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-cyano-N-(3-methoxypropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-11-6-2-5-9-7(10)3-4-8/h2-3,5-6H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNFSBIGAWBUTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90367977 | |

| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15029-45-5 | |

| Record name | 2-cyano-N-(3-methoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90367977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano N 3 Methoxypropyl Acetamide and Its Analogues

Fundamental Synthetic Approaches to N-substituted Cyanoacetamides

Traditional methods for the synthesis of N-substituted cyanoacetamides primarily rely on well-established amidation and condensation reactions. These approaches are valued for their reliability and the accessibility of starting materials.

Amidation and Condensation Reactions Utilizing Cyanoacetate Derivatives

A prevalent and direct method for the synthesis of N-substituted cyanoacetamides involves the reaction of amines with cyanoacetate derivatives, such as ethyl cyanoacetate. researchgate.netresearchgate.net This reaction is a classic example of nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the cyanoacetate. The reaction is often carried out by heating the reactants together, sometimes without a solvent (fusion method), or in a suitable solvent. tubitak.gov.tr For instance, the reaction of various substituted anilines with ethyl cyanoacetate at elevated temperatures has been shown to produce the corresponding N-aryl-2-cyanoacetamides in good yields. researchgate.net

Another approach involves the use of cyanoacetic acid itself, which can be activated to facilitate amide bond formation. researchgate.net However, direct condensation between a carboxylic acid and an amine is often less efficient and may require dehydrating agents or catalysts to drive the reaction to completion. mdpi.com A more convenient method utilizes 1-cyanoacetyl-3,5-dimethylpyrazole as a cyanoacetylating agent, which has been shown to be an effective and economical alternative for the synthesis of N-substituted cyanoacetamides. nih.gov

The Knoevenagel condensation is another fundamental reaction that utilizes the active methylene group of cyanoacetamide derivatives. nih.gov While not a direct synthesis of the amide itself, it is a key reaction for the further functionalization of N-substituted cyanoacetamides, highlighting the synthetic versatility of this class of compounds. nih.govekb.eg

Nucleophilic Acyl Substitution Strategies

Nucleophilic acyl substitution is the core mechanistic pathway for the formation of N-substituted cyanoacetamides from cyanoacetate derivatives. masterorganicchemistry.comlibretexts.org This reaction proceeds through a two-step addition-elimination mechanism. masterorganicchemistry.com In the initial step, the amine nucleophile attacks the carbonyl carbon of the cyanoacetate, leading to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the leaving group, typically an alkoxide from the ester, is eliminated, and the carbonyl double bond is reformed, yielding the final amide product. masterorganicchemistry.comlibretexts.org

The efficiency of this reaction is influenced by the reactivity of both the amine and the cyanoacetate derivative. More nucleophilic amines and more reactive acylating agents will generally lead to faster reaction rates. The choice of reaction conditions, such as temperature and the use of catalysts, can also play a significant role in optimizing the yield and purity of the desired N-substituted cyanoacetamide.

Advanced and Catalytic Methods in Cyanoacetamide Synthesis

To overcome some of the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, several advanced and catalytic techniques have been developed for the synthesis of cyanoacetamides. These methods often offer improved efficiency, higher yields, and are more environmentally benign.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of N-substituted cyanoacetamides. jchps.comoatext.combeilstein-journals.org Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. jchps.comoatext.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. oatext.com

For example, the synthesis of various α,β-unsaturated cyanoacetamide derivatives via Knoevenagel condensation has been successfully achieved in very short reaction times (0.5–1 minute) under microwave irradiation, a significant improvement over the 15–24 hours required under conventional conditions. nih.govoatext.com Similarly, microwave-assisted synthesis has been employed for the preparation of N-alkylated 2-pyridones from N-alkyl-2-cyanoacetamides, demonstrating a drastic reduction in reaction time from 180 minutes to 15 minutes and an increase in yield. beilstein-journals.org The one-pot synthesis of polysubstituted benzo nih.govmychemblog.comimidazo[1,2-b]pyridazines from 2-cyanoacetamide and other reagents has also been efficiently carried out using microwave irradiation in water, highlighting the "green" aspects of this technology. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-substituted Cyanoacetamide Analogues

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Reference |

| Knoevenagel Condensation | 15–24 hours | 0.5–1 minute | oatext.com |

| N-alkylated 2-pyridone Synthesis | 180 minutes | 15 minutes | beilstein-journals.org |

| Benzo nih.govmychemblog.comimidazo[1,2-b]pyridazine Synthesis | Several hours | Not specified, but significantly faster | rsc.org |

Cross-Coupling Reactions for Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen (C-N) bonds. mychemblog.comscispace.com This methodology allows for the coupling of amines with aryl halides or triflates to form aryl amines and related compounds. mychemblog.com While not a direct one-step synthesis of N-substituted cyanoacetamides from simple starting materials, this powerful reaction can be envisioned in multi-step synthetic sequences to introduce the cyanoacetamide moiety onto complex molecular scaffolds.

The general mechanism of the Buchwald-Hartwig reaction involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. mychemblog.com The choice of ligand for the palladium catalyst is crucial for the success and efficiency of the reaction. mychemblog.com

In the context of cyanoacetamide synthesis, one could potentially couple an amine-containing cyanoacetamide precursor with an appropriate aryl halide. More recently, transition-metal-free C–CN/C–H cross-coupling reactions have also been developed, expanding the toolbox for forming C-N bonds and functionalizing molecules containing a cyano group. researchgate.net

Photochemical and Visible Light-Mediated Transformations

Photochemical methods offer a unique and often milder alternative for promoting chemical reactions. In the context of amide synthesis, photo-on-demand in situ synthesis of N-substituted trichloroacetamides has been developed using tetrachloroethylene and amines. nih.govkobe-u.ac.jp This process involves the photochemical oxidation of tetrachloroethylene to generate trichloroacetyl chloride, which then reacts in situ with an amine to form the corresponding N-substituted trichloroacetamide. nih.govkobe-u.ac.jp These trichloroacetamides can subsequently be converted to other amides.

While direct photochemical synthesis of 2-cyano-N-(3-methoxypropyl)acetamide has not been specifically reported, the principles of photochemistry could be applied to develop novel synthetic routes. For instance, visible light-mediated reactions, which are a growing area of interest in organic synthesis, could potentially be employed to activate substrates and facilitate C-N bond formation under mild conditions. These methods often utilize photoredox catalysts to generate reactive intermediates that can participate in a variety of transformations.

One-Pot Multicomponent Reactions for Enhanced Structural Complexity

One-pot multicomponent reactions (MCRs) offer an efficient pathway to synthesize complex molecules like the analogues of this compound from simple starting materials in a single synthetic operation. These reactions are highly valued for their atom economy, reduced waste generation, and simplified purification processes.

A prominent example of an MCR that can be adapted for the synthesis of analogues is the Gewald three-component reaction. This reaction typically involves a ketone or aldehyde, an active methylene compound like a cyanoacetamide derivative, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes. researchgate.net By employing various cyanoacetamides and different carbonyl compounds, a diverse library of thiophene analogues can be generated.

Another versatile MCR is the Friedländer annulation, which can be used to synthesize 2-aminoquinoline-3-carboxamides. This reaction involves the condensation of a 2-aminobenzaldehyde or a related heterocyclic derivative with a cyanoacetamide. nih.gov A one-pot strategy can be employed where an amine is first reacted with a cyanoacetic acid ester to form the cyanoacetamide in situ, which then reacts with the 2-aminobenzaldehyde derivative. nih.gov This approach allows for the generation of a wide array of quinoline-based analogues.

Furthermore, the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, can be integrated into multicomponent sequences. nih.gov This reaction involves the condensation of an aldehyde with an active methylene compound, such as 2-cyanoacetamide, often catalyzed by a weak base. nih.gov By combining this with subsequent reaction steps in a one-pot fashion, various unsaturated cyanoacetamide derivatives and more complex heterocyclic systems can be accessed. For instance, the reaction of an aldehyde, malononitrile, and an acetophenone with ammonium acetate can lead to the formation of 2-amino-3-cyanopyridine derivatives.

The following table summarizes key aspects of these multicomponent reactions for generating structural complexity in analogues of this compound.

| Reaction Name | Reactants | Product Class | Key Features |

| Gewald Reaction | Ketone/Aldehyde, Cyanoacetamide, Sulfur | 2-Aminothiophenes | Efficient formation of highly substituted thiophenes. researchgate.net |

| Friedländer Annulation | 2-Aminobenzaldehyde, Cyanoacetamide | 2-Aminoquinolines | Versatile for creating quinoline-based structures. nih.gov |

| Knoevenagel Condensation | Aldehyde, Active Methylene Compound | α,β-Unsaturated derivatives | Key step in various MCRs for C=C bond formation. nih.gov |

| Pyridine Synthesis | Aldehyde, Malononitrile, Acetophenone, Ammonium Acetate | 2-Amino-3-cyanopyridines | Four-component reaction for pyridine ring synthesis. |

Precursor Chemistry and Functional Group Interconversions

The synthesis of this compound fundamentally relies on the availability and reactivity of its key precursors, namely 2-cyanoacetamide and 3-methoxypropylamine. Understanding the synthesis of these intermediates and the strategies for their derivatization is crucial for accessing a wide range of analogues.

Synthesis of Key Intermediates (e.g., 2-Cyanoacetamide, 3-Methoxypropylamine)

2-Cyanoacetamide is a versatile organic compound that serves as a primary building block. wikipedia.org It can be synthesized through several established routes. One common method involves the ammonolysis of ethyl cyanoacetate. In this procedure, ethyl cyanoacetate is treated with concentrated ammonia water, leading to the formation of 2-cyanoacetamide as a precipitate upon cooling. chemicalbook.com Another approach is the reaction of butyl cyanoacetate with ammonia gas in the presence of a catalytic amount of sodium methoxide, which has been reported to give a high yield of the product. guidechem.com

A summary of synthetic routes for 2-cyanoacetamide is presented below:

| Starting Material | Reagents | Yield | Reference |

| Ethyl cyanoacetate | Concentrated ammonia water | 71% | guidechem.com |

| Butyl cyanoacetate | Ammonia gas, Sodium methoxide | 91% | guidechem.com |

3-Methoxypropylamine is the other key precursor. A common industrial synthesis involves the catalytic hydrogenation of 3-methoxypropionitrile. patsnap.com This reaction is typically carried out in an autoclave using a nickel-based catalyst under hydrogen pressure. patsnap.com An alternative route starts from 3-methoxypropanol, which is reacted with ammonia and hydrogen over a Cu-Co/Al2O3-diatomite catalyst in a fixed-bed reactor. google.comgoogle.com

Key synthetic methods for 3-methoxypropylamine are outlined in the table below:

| Starting Material | Reagents/Catalyst | Key Conditions | Reference |

| 3-Methoxypropionitrile | Nickel catalyst, Hydrogen | High pressure | patsnap.com |

| 3-Methoxypropanol | Ammonia, Hydrogen, Cu-Co/Al2O3-diatomite | High temperature and pressure | google.comgoogle.com |

Derivatization Strategies for Alkyl and Aryl Substituents

The structural diversity of this compound analogues can be significantly expanded through derivatization strategies that introduce various alkyl and aryl substituents. These modifications can be made to the core cyanoacetamide structure or by utilizing substituted precursors.

Alkylation of the active methylene group in 2-cyanoacetamide is a common strategy. researchgate.net This can be achieved by reacting 2-cyanoacetamide with alkyl halides in the presence of a base. The Knoevenagel condensation of 2-cyanoacetamide with a variety of aliphatic and aromatic aldehydes provides access to a wide range of α,β-unsaturated cyanoacetamide derivatives. nih.gov This reaction is often carried out under mild conditions, sometimes even solvent-free, using a catalyst like N-methylpiperazine. researchgate.net

Furthermore, N-aryl substituted 2-cyanoacetamides can be readily prepared by the reaction of an appropriately substituted aniline with an alkyl cyanoacetate. researchgate.net These N-aryl derivatives can then be used as starting materials in various cyclization and condensation reactions to generate a diverse array of heterocyclic compounds. ekb.eg For example, reaction with salicylaldehyde can lead to 2-iminochromene-3-carboxamides, and reaction with benzylidene malononitrile can yield substituted pyridines. ekb.eg

The following table highlights some derivatization strategies for introducing substituents.

| Strategy | Reagents | Type of Substituent | Resulting Compound Class |

| Alkylation | Alkyl halide, Base | Alkyl | C2-alkylated cyanoacetamides researchgate.net |

| Knoevenagel Condensation | Aldehyde/Ketone, Base | Aryl, Alkyl (unsaturated) | α,β-Unsaturated cyanoacetamides nih.gov |

| Amidation | Substituted amine, Alkyl cyanoacetate | N-Aryl, N-Alkyl | N-substituted 2-cyanoacetamides researchgate.net |

Biological and Pharmacological Investigations of 2 Cyano N 3 Methoxypropyl Acetamide

Antimicrobial Activity Studies

No published research was found that specifically investigates the antimicrobial properties of 2-cyano-N-(3-methoxypropyl)acetamide. While the broader class of cyanoacetamide derivatives has been explored for such activities, data directly pertaining to this specific compound is not available.

A thorough search of scientific databases yielded no studies on the antibacterial efficacy of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data tables on its minimum inhibitory concentrations (MIC) or other measures of antibacterial activity can be provided.

There is no available research in the scientific literature assessing the antifungal efficacy of this compound against any fungal strains. Therefore, no data on its activity against fungi can be reported.

Anticancer Potential and Cell Proliferation Inhibition Research

No studies specifically investigating the anticancer potential or cell proliferation inhibition of this compound have been published in the peer-reviewed scientific literature. While other novel cyanoacetamide derivatives have been evaluated for their cytotoxic effects, this particular compound has not been the subject of such research.

A comprehensive literature review did not identify any studies that have performed in vitro cytotoxicity profiling of this compound against any cancer cell lines. As a result, no data on its IC50 values or other cytotoxicity metrics are available.

There are no published investigations into the cellular mechanisms of action for this compound, including any potential effects on mitotic progression. The scientific community has not yet reported on how this compound may interact with cellular pathways or affect cell cycle.

Neurological and Sensory Pathway Modulation

No scientific or clinical studies were found that explore the effects of this compound on neurological or sensory pathways. Its potential to modulate these systems remains uninvestigated in the available literature.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the chemical compound This compound corresponding to the biological, pharmacological, and agrochemical investigations outlined in the user's request.

The performed searches for this specific compound in relation to Transient Receptor Potential (TRP) channel activity, neuropeptide release, neurogenic inflammation, insecticidal toxicity against Spodoptera frugiperda and Aphis craccivora, effects on insect physiology, or anti-inflammatory responses did not yield any direct results.

While research exists for other acetamide (B32628) derivatives in these areas, the strict requirement to focus solely on "this compound" cannot be fulfilled with the currently available information. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for this particular compound.

Based on the available information, there are no publicly accessible scientific studies or research data detailing the role of this compound in animal modeling for disease research, specifically in the areas of inflammation or tumor models. Searches for preclinical evaluations of this specific compound in these contexts did not yield any relevant results.

Therefore, the requested section on its application in animal models for inflammation and tumor research, including any detailed research findings or data tables, cannot be provided at this time due to a lack of available scientific literature.

To generate the requested article, specific studies investigating the effects and mechanisms of this compound in animal models of disease would be required.

Mechanistic Investigations and Structure Activity Relationship Sar Elucidations

Elucidation of Reaction Mechanisms Involving 2-cyano-N-(3-methoxypropyl)acetamide

The reactivity of this compound is largely dictated by the interplay of its functional groups: the cyano group, the acetamide (B32628) linkage, and the methoxypropyl chain. While specific mechanistic studies on this exact molecule are not extensively documented, its behavior can be inferred from the well-established chemistry of cyanoacetamides. google.comjustia.com These compounds are known to be versatile synthons in organic synthesis, participating in a variety of reactions. google.com

Radical Intermediates and Reaction Pathways

The involvement of radical intermediates in reactions of cyanoacetamide derivatives is an area of growing interest. While direct evidence for radical pathways involving this compound is scarce, the generation of radicals from similar structures has been reported. For instance, the 2-cyano-2-propyl radical has been studied in reactions with quinones. rsc.org The cyano group can stabilize an adjacent radical through resonance, making the α-carbon a potential site for radical formation.

In the context of this compound, radical reactions could be initiated through various means, such as the use of radical initiators or photoredox catalysis. The resulting α-cyano-N-(3-methoxypropyl)acetamido radical could then participate in addition reactions to unsaturated systems or other radical-mediated transformations. Such radical cascade reactions are recognized as powerful tools for constructing complex nitrogen-containing polycyclic frameworks. nih.gov The specific influence of the N-(3-methoxypropyl) group on the stability and reactivity of potential radical intermediates remains an area for further investigation.

Catalytic Cycle Analysis in Cross-Coupling Reactions

The amide functionality in this compound allows it to participate in metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Nickel-catalyzed cross-coupling reactions of amides, in particular, have emerged as a powerful synthetic tool. nih.gov

A general catalytic cycle for the cross-coupling of an amide typically involves several key steps:

Oxidative Addition: The active low-valent metal catalyst (e.g., Ni(0)) undergoes oxidative addition to an organohalide (R-X), forming a higher-valent metal-halide-alkyl complex. youtube.com

Transmetalation: In Suzuki-Miyaura couplings, an organoboron reagent transfers its organic group to the metal center. youtube.com For other cross-coupling reactions, different organometallic reagents are used.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the desired product and regenerating the active catalyst. youtube.com

In the case of this compound, the C-N bond of the amide could be activated by a nickel catalyst, enabling the coupling of the acyl group with an organoboron reagent to form a ketone. nih.govacs.org The N-(3-methoxypropyl) group would act as a directing or activating group in this process. The specific ligands on the nickel catalyst play a crucial role in facilitating the C-N bond cleavage and subsequent steps in the catalytic cycle. nih.gov While general principles of amide cross-coupling are well-established, the precise kinetics and intermediates in the catalytic cycle involving this compound would require dedicated experimental and computational studies.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of cyanoacetamide derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to understand how different structural modifications influence the biological potency of these compounds.

Correlation Between Molecular Structure and Biological Potency

While specific SAR studies for a wide range of this compound derivatives are not extensively published, general trends from related cyanoacetamide series provide valuable insights. For instance, studies on other N-substituted cyanoacetamides have shown that the nature of the substituent on the nitrogen atom significantly impacts biological activity. nih.gov The introduction of different functional groups can alter properties such as lipophilicity, hydrogen bonding capacity, and steric interactions with the biological target.

The N-(3-methoxypropyl) group in the target compound introduces several key features:

Flexibility: The propyl chain allows for conformational flexibility, which can be crucial for optimal binding to a target protein.

Hydrogen Bonding: The ether oxygen and the amide group can act as hydrogen bond acceptors, while the amide N-H can act as a hydrogen bond donor.

Systematic variations of this side chain, for example, by altering the chain length, the position of the methoxy (B1213986) group, or replacing it with other functional groups, would be necessary to establish a clear correlation between the molecular structure of this compound derivatives and their biological potency.

Identification of Pharmacophores and Key Structural Features for Target Binding

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a biological response. For cyanoacetamide derivatives, the cyano group and the amide linkage are often key components of the pharmacophore.

Based on the structure of this compound, a hypothetical pharmacophore could include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide carbonyl oxygen and the ether oxygen).

A feature representing the cyano group, which can engage in dipole-dipole interactions or act as a hydrogen bond acceptor.

A hydrophobic region defined by the propyl chain.

The spatial arrangement of these features is critical for target binding. Computational modeling and the synthesis and biological evaluation of a diverse set of analogues would be required to validate and refine this pharmacophoric model. Such studies would help in identifying the essential structural features of this compound derivatives for their interaction with specific biological targets.

Conformational Analysis and Tautomeric Equilibria

The three-dimensional shape and the potential for isomerization are critical determinants of a molecule's chemical and biological properties.

Conformational Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for studying the conformational preferences of molecules. mdpi.comnih.gov Such calculations could predict the most stable conformers of this compound in the gas phase and in different solvents. The rotational barriers between different conformers can also be estimated, providing insight into the molecule's dynamic behavior. mdpi.comnih.gov For instance, studies on other N-alkyl amides have shown that the barrier to rotation around the amide C-N bond can be significant, leading to the existence of distinct cis and trans conformers.

Tautomeric Equilibria

This compound can theoretically exist in tautomeric forms, most notably the keto-enol tautomerism involving the acetamide moiety. frontiersin.orgnih.govkhanacademy.orgresearchgate.netyoutube.com The keto form, with the carbonyl group, is generally the more stable tautomer for simple amides. khanacademy.orgyoutube.com However, the equilibrium can be influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding in the enol form.

The enol tautomer would feature a hydroxyl group and a carbon-carbon double bond. The presence of the electron-withdrawing cyano group adjacent to the α-carbon could potentially influence the stability of the enol form. The equilibrium between the keto and enol forms is typically rapid and can be catalyzed by acid or base. khanacademy.org While the concentration of the enol tautomer is expected to be low, its transient formation can be crucial in certain reaction mechanisms. Spectroscopic techniques like NMR could potentially be used to detect the presence of the enol form, although its low concentration might make this challenging.

Stereochemical Considerations and Their Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a cornerstone of pharmacology and drug design. Molecules that are stereoisomers have the same chemical formula and connectivity but differ in their spatial orientation. biomedgrid.com This seemingly subtle difference can have profound consequences on biological activity, as physiological systems, composed of chiral molecules like proteins and nucleic acids, can interact very differently with each stereoisomer. biomedgrid.comresearchgate.net

The compound this compound is achiral, meaning it does not have a stereocenter and is superimposable on its mirror image. However, the introduction of a chiral center through structural modification is a common strategy in drug discovery to explore new interactions with a biological target and potentially enhance potency or selectivity. Should a chiral center be introduced into the this compound scaffold, the resulting enantiomers (non-superimposable mirror-image stereoisomers) would require separate evaluation.

It is well-documented that the two enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological profiles. biomedgrid.com One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even contribute to undesirable side effects. researchgate.net For example, studies on other biologically active compounds have demonstrated that stereochemistry can be a key driver for potency. mdpi.com In some cases, differences in activity between stereoisomers are not due to target binding affinity but to stereoselective uptake or metabolism by cells. mdpi.comresearchgate.net

A study on the insecticidal activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound 2) and its cyclized form (Compound 3) illustrates the impact of structural changes on biological activity. While not an example of stereoisomerism, it highlights how modifications to a core structure can drastically alter efficacy.

| Compound | Target Stage | Activity after 24h | Activity after 48h |

|---|---|---|---|

| Compound 2 | Nymphs | 0.192 | 0.041 |

| Adults | 1.233 | 0.142 | |

| Compound 3 (cyclized form) | Nymphs | 0.841 | 0.095 |

| Adults | 2.949 | 0.270 |

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a potential drug molecule (ligand) might interact with a protein or enzyme (target).

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules from first principles. These methods provide deep insights into molecular properties.

Chemical Space Exploration and Virtual Library Design

Chemical space exploration involves mapping the vast territory of all possible molecules. This helps in identifying novel compounds with desired properties and designing virtual libraries for screening. The position of this compound within the larger chemical space has not been analyzed, nor have there been reports of its use as a scaffold for the design of virtual libraries.

The Role of this compound in Modern Computational Drug Discovery

The landscape of pharmaceutical research is increasingly shaped by computational chemistry and cheminformatics, which accelerate the identification and development of new therapeutic agents. Within this digital frontier, specific scaffolds and compounds are analyzed for their potential. This article focuses on the chemical compound this compound and its role within computational drug discovery frameworks.

Applications As a Chemical Scaffold and in Materials Science

2-cyano-N-(3-methoxypropyl)acetamide as a Building Block for Complex Heterocycles

Synthesis of Diverse Nitrogenous Heterocyclic Systems (e.g., quinoxalines, thiazoles, pyrimidines, iminocoumarins)

No specific studies were found that utilize this compound for the synthesis of quinoxalines, thiazoles, pyrimidines, or iminocoumarins. Research on related cyanoacetamide compounds confirms their utility in forming such heterocycles, but these findings cannot be directly attributed to the subject compound.

Design and Synthesis of Novel Scaffolds for Drug Discovery (e.g., triazoloquinazolinone analogs, piperazine-based derivatives)

There is no available literature that documents the application of this compound in the design or synthesis of triazoloquinazolinone analogs or piperazine-based derivatives for drug discovery purposes.

Contributions to Advanced Materials Science

Polymer Chemistry and Polymerization Studies

No published research could be located regarding the use of this compound as a monomer or modifying agent in polymer chemistry or specific polymerization studies.

Fabrication of Micro/Nano Materials and Organic-Inorganic Hybrid Structures

Information on the role of this compound in the fabrication of micro/nano materials or organic-inorganic hybrid structures is not present in the available scientific literature.

Toxicological and Environmental Impact Assessments

Preclinical Toxicology Studies

Comprehensive preclinical toxicological data is essential for characterizing the potential health risks associated with a chemical substance. This section reviews the available in vivo safety profiling, mutagenicity testing, and reproductive and developmental toxicity studies for 2-cyano-N-(3-methoxypropyl)acetamide.

Reproductive and Developmental Toxicity Concerns

There is currently no available data from reproductive and developmental toxicity studies for this compound. Scientific investigation into the potential effects of this compound on reproductive health and embryonic development has not been documented in the accessible literature.

Environmental Fate and Ecotoxicology

Understanding the environmental fate and ecotoxicological profile of a chemical is crucial for assessing its potential impact on ecosystems. This section addresses the degradation pathways, environmental persistence, and aquatic toxicity of this compound.

Aquatic Toxicity and Ecological Risk Assessment

No studies have been identified that assess the aquatic toxicity of this compound. Therefore, data on its potential harmful effects on aquatic organisms are nonexistent, and an ecological risk assessment cannot be performed. The absence of such data precludes the creation of a summary table for its ecotoxicological profile.

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel cyanoacetamide derivatives. These computational tools can significantly expedite the identification of new compounds with desired properties, screen virtual libraries, and predict synthetic pathways, thereby reducing the time and cost associated with traditional research and development.

Furthermore, machine learning models can be trained on existing data to predict the biological activities and physicochemical properties of new cyanoacetamide derivatives. mdpi.comnih.gov By analyzing the structural features of known active compounds, these models can identify novel candidates with a higher probability of success, a process known as virtual screening. science.gov This predictive power allows for the focused synthesis of compounds with the most promising profiles, streamlining the discovery pipeline. The use of computational screening can help in identifying potential phytochemical inhibitors and understanding their interactions at an atomistic level. researchgate.net

The synergy between AI and high-throughput screening can further accelerate the discovery process. By prioritizing compounds for synthesis and testing, AI can guide laboratory efforts toward the most promising candidates, making the research and development process more efficient and resource-effective.

Development of Targeted Delivery Systems for 2-cyano-N-(3-methoxypropyl)acetamide Derivatives

The therapeutic potential of this compound derivatives can be significantly enhanced through the development of targeted delivery systems. These systems aim to deliver the active compound specifically to the site of action, thereby increasing efficacy and reducing potential side effects. nih.govscience.gov Nanotechnology-based platforms, such as polymeric nanoparticles and liposomes, are at the forefront of this research. nih.govmdpi.comazonano.comresearchgate.net

Polymeric nanoparticles offer a versatile platform for the encapsulation and targeted delivery of a wide range of drugs. azonano.comnih.govecancer.orgnih.gov These nanoparticles can be engineered to release their cargo in a controlled manner and can be surface-modified with targeting ligands to direct them to specific cells or tissues. ecancer.org For derivatives of this compound, encapsulation within polymeric nanoparticles could improve their solubility, stability, and pharmacokinetic profile. mdpi.com

Liposomes, which are vesicular structures composed of lipid bilayers, represent another promising delivery vehicle. They can encapsulate both hydrophilic and hydrophobic compounds and can be formulated to achieve prolonged circulation times and targeted delivery. The flexibility in their composition and surface chemistry makes them an attractive option for delivering cyanoacetamide-based therapeutics.

The choice of nanocarrier and targeting strategy would depend on the specific therapeutic application. For instance, in cancer therapy, nanoparticles can be designed to exploit the enhanced permeability and retention (EPR) effect of tumor tissues, leading to passive accumulation of the drug at the tumor site. researchgate.net Active targeting, on the other hand, involves the use of ligands that bind to receptors overexpressed on cancer cells.

Exploration of Novel Therapeutic and Agrochemical Applications Through Rational Design

The principles of rational drug design, which rely on a deep understanding of the biological target and the mechanism of action, will be instrumental in exploring novel therapeutic and agrochemical applications of this compound derivatives. slideshare.net This approach involves the systematic modification of the lead compound's structure to optimize its interaction with the target, thereby enhancing its potency and selectivity. slideshare.net

In the realm of therapeutics, the cyanoacetamide scaffold is a versatile building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. researchgate.netnih.govresearchgate.net Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, are crucial in guiding the rational design process. researchgate.netnih.gov For instance, by systematically altering the substituents on the N-(3-methoxypropyl) side chain or the acetamide (B32628) backbone, it may be possible to develop potent and selective inhibitors of specific enzymes or receptors implicated in disease. researchgate.net The design of novel 2-cyanoacrylamide derivatives has, for example, led to the identification of potent inhibitors of Transforming growth factor-β-activated kinase 1 (TAK1). nih.gov

In the agrochemical sector, rational design can be employed to develop new fungicides and herbicides. nih.gov Cyanoacetamide derivatives have already shown promise as fungicides for controlling rice blast. researchgate.net By understanding the biochemical pathways in target pests and pathogens, researchers can design molecules that specifically interfere with these processes, leading to the development of more effective and environmentally benign crop protection agents. SAR studies can help in identifying the key structural features required for potent fungicidal or herbicidal activity, guiding the synthesis of new and improved analogs. nih.gov Some synthetic cyanoacetamide derivatives have also demonstrated activity against cotton pests. ekb.eg

Advances in Sustainable Synthesis and Biocatalysis for Cyanoacetamide Chemistry

The growing emphasis on green chemistry is driving the development of more sustainable and environmentally friendly methods for the synthesis of chemical compounds. For this compound and its derivatives, this translates to the exploration of cleaner reaction conditions, the use of renewable starting materials, and the application of biocatalysis.

Microwave-assisted synthesis represents one such green approach, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The synthesis of unsaturated cyanoacetamide derivatives has been successfully achieved using microwave-assisted Knoevenagel condensation. nih.gov The use of water or solvent-free reaction conditions further enhances the environmental credentials of these synthetic routes. researchgate.net Multicomponent reactions (MCRs) also align with the principles of green chemistry by combining multiple starting materials in a single step to form complex products, thereby reducing waste and improving atom economy. nih.govnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly efficient and selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions of temperature and pH, are biodegradable, and can exhibit exquisite chemo-, regio-, and stereoselectivity. thieme-connect.de For the synthesis of this compound, which involves the formation of an amide bond, lipases and other hydrolases could be employed to catalyze the reaction between an appropriate ester or acid and 3-methoxypropan-1-amine. researchgate.netnih.govnih.gov Carboxylic acid reductases (CARs) have also been shown to catalyze the formation of amide bonds from a carboxylic acid and an amine. polimi.it The use of whole-cell biocatalysts can further simplify the process by eliminating the need for enzyme purification. researchgate.net These enzymatic methods not only offer a greener synthetic route but can also provide access to chiral derivatives with high enantiomeric purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-N-(3-methoxypropyl)acetamide, and what analytical methods are used to confirm its structure?

- Synthesis : A common method involves alkylation of 3-[(3-methoxypropyl)amino]-2-cyclohexen-1-one with dimethyl sulfate, followed by reaction with this compound in the presence of a base (e.g., NaOH) and solvent (e.g., ethanol) .

- Structural Confirmation :

- NMR Spectroscopy : Proton NMR (e.g., δ 3.30 ppm for –CH2–CN and δ 3.80 ppm for –OCH3) and carbon-13 NMR to identify functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 219.25 [M+1]) validate molecular weight .

Q. What safety precautions are recommended when handling this compound given limited toxicological data?

- Precautions : Use personal protective equipment (PPE), including gloves and goggles, due to uncharacterized toxicity. Work in a fume hood to avoid inhalation .

- Storage : Keep in a cool, dry place away from oxidizing agents. Monitor for hydrolysis products (e.g., cyanoacetic acid derivatives) .

Q. How can researchers design initial bioactivity screenings for this compound?

- In Vitro Assays : Use leukemia cell lines (e.g., CCRF-CEM) for cytotoxicity studies, following protocols similar to those for structurally related 2-cyanoacetamide derivatives. Include positive controls (e.g., doxorubicin) and measure IC50 values .

- Enzyme Inhibition : Test interactions with metabolic enzymes (e.g., cytochrome P450) using fluorometric assays .

Advanced Research Questions

Q. What are the potential metabolic pathways of this compound, and how can they be investigated?

- Pathways : Hydrolysis of the cyano group generates cyanoacetic acid derivatives, while the methoxypropyl chain may undergo oxidative metabolism .

- Methods :

- In Vitro Models : Use liver microsomes or hepatocyte cultures to identify phase I/II metabolites via LC-MS/MS.

- Stability Studies : Monitor degradation under varying pH and temperature conditions using HPLC .

Q. How can contradictory data on bioactivity or reactivity be resolved methodologically?

- Experimental Replication : Standardize reaction conditions (e.g., solvent purity, catalyst concentration) to minimize variability .

- Data Analysis : Apply statistical tools (e.g., Abbott’s formula for bioactivity significance testing) to distinguish treatment effects from background noise .

- Cross-Validation : Compare results across multiple assays (e.g., MTT vs. apoptosis assays) to confirm biological activity .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model binding affinities with enzymes (e.g., kinases) or receptors.

- QSAR Modeling : Corporate structural descriptors (e.g., logP, polar surface area) to predict pharmacokinetic properties .

Methodological Considerations

Q. How can researchers optimize synthetic yield while minimizing impurities?

- Parameter Screening : Use design-of-experiment (DoE) approaches to vary temperature, solvent polarity, and reaction time.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. What advanced techniques characterize the compound’s solid-state properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.